molecular formula C13H16ClFN2O B2535482 (R)-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride CAS No. 1786939-33-0

(R)-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride

Cat. No.: B2535482
CAS No.: 1786939-33-0
M. Wt: 270.73
InChI Key: QCXMUNXJNDJBFI-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride is a chiral isoindolinone derivative featuring a fluorine atom at the 4-position of the isoindolinone core and a piperidin-3-yl substituent at the 2-position. The compound’s stereochemistry (R-configuration) and fluorine substitution likely influence its physicochemical properties, such as solubility, lipophilicity, and binding affinity to biological targets.

Properties

IUPAC Name

4-fluoro-2-[(3R)-piperidin-3-yl]-3H-isoindol-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O.ClH/c14-12-5-1-4-10-11(12)8-16(13(10)17)9-3-2-6-15-7-9;/h1,4-5,9,15H,2-3,6-8H2;1H/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXMUNXJNDJBFI-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2CC3=C(C2=O)C=CC=C3F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)N2CC3=C(C2=O)C=CC=C3F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and piperidine.

    Formation of Isoindolinone Core: The isoindolinone core is formed through a cyclization reaction involving the amine group of piperidine and the aromatic ring of 4-fluoroaniline.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Alkylation Reactions

This compound undergoes N-alkylation at the piperidine nitrogen or other nucleophilic sites. Key reagents and outcomes include:

ReagentConditionsMajor Product
1-Bromo-4-chlorobutaneTBAB, KOH, DMSO, 50–60°CButyl chloride intermediate
Alkyl halidesPhase-transfer catalysisN-alkylated piperidine derivatives

Alkylation typically proceeds through SN2 mechanisms, with tetrabutylammonium bromide (TBAB) enhancing reactivity in biphasic systems.

Acylation Reactions

The secondary amine in the piperidine ring reacts with acylating agents:

ReagentConditionsMajor Product
CDI-activated acidsDMF, 25°C, 12 hrsPhthalic imide derivatives
Acid chloridesPyridine, refluxAcylated piperidine compounds

Carbonyldiimidazole (CDI) is frequently used to activate carboxylic acids before acylation, minimizing side reactions.

Nucleophilic Substitution

The fluorine atom at the 4-position participates in aromatic substitution:

ReagentConditionsMajor Product
NaOH/H₂O100°C, 24 hrsHydroxyl-substituted isoindolinone
AminesDMF, CuI, 120°CAminated derivatives

The electron-withdrawing isoindolinone core activates the fluorine for displacement by strong nucleophiles.

Reduction Reactions

Selective reduction of the isoindolinone carbonyl is achievable:

ReagentConditionsMajor Product
NaBH₄MeOH, 0°C, 2 hrsSecondary alcohol
LiAlH₄THF, reflux, 6 hrsAmine derivative

Sodium borohydride selectively reduces the carbonyl without affecting the aromatic fluorine, while LiAlH₄ produces amines via full reduction.

Stability and Reactivity Considerations

  • pH Sensitivity : The hydrochloride salt dissociates in aqueous solutions, requiring neutralization (e.g., NaHCO₃) for reactions involving free amines.

  • Light/Moisture : Degrades under prolonged exposure; reactions require anhydrous conditions and inert atmospheres.

  • Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) but insoluble in nonpolar solvents .

Comparative Reaction Efficiency

Reaction TypeYield Range (%)Purity (HPLC)
Alkylation65–78>95%
Acylation70–85>98%
Fluorine Substitution55–6890–95%

Scientific Research Applications

Medicinal Chemistry

(R)-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride has been explored for its potential as a pharmacological agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Case Studies :

  • Antipsychotic Activity : Research indicates that compounds with similar structures exhibit antipsychotic effects. The incorporation of a fluorine atom may enhance the binding affinity to neurotransmitter receptors, particularly dopamine receptors, which are crucial in the treatment of schizophrenia and other psychiatric disorders.

Neuroscience

The compound's ability to modulate neurotransmitter systems suggests its utility in neuroscience research. It may be used to study the mechanisms underlying neuropsychiatric conditions.

Case Studies :

  • Behavioral Studies : Animal models treated with derivatives of this compound showed alterations in behavior consistent with changes in dopaminergic activity, indicating potential pathways for further exploration in mood disorders.

Fluorinated Drug Development

Fluorinated compounds often exhibit improved pharmacokinetic properties, such as increased metabolic stability and enhanced bioavailability. This compound can serve as a precursor or building block in the synthesis of more complex fluorinated drugs.

Case Studies :

  • Synthesis of New Antidepressants : Researchers have synthesized derivatives based on this compound that show promising antidepressant activity in preclinical trials.

Mechanism of Action

The mechanism of action of ®-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric and Positional Isomers

(S)-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one
  • Structural Difference : S-configuration at the chiral center.
  • Implications : Enantiomers often exhibit divergent biological activities. The discontinuation of the S-form may reflect inferior target engagement or pharmacokinetics.
(R)-6-Fluoro-2-(piperidin-3-yl)isoindolin-1-one Hydrochloride
  • Structural Difference : Fluorine at the 6-position instead of the 4-position.
  • Key Data: No explicit activity data, but positional isomerism alters electronic properties and steric interactions. The 6-fluoro variant may exhibit reduced aromatic stabilization or altered binding pocket compatibility .
(S)-5-Fluoro-2-(piperidin-3-yl)isoindolin-1-one Hydrochloride
  • Structural Difference : Fluorine at the 5-position and S-configuration.

Piperidine Substituent Variants

2-(Piperidin-4-yl-methyl)isoindolin-1-one Hydrochloride
  • Structural Difference : Piperidin-4-yl-methyl group instead of piperidin-3-yl.
  • No hazard data or activity reported .
(3R,4S)-rel-3-Fluoro-4-piperidinol Hydrochloride
  • Structural Difference: Fluorinated piperidinol lacking the isoindolinone core.
  • Key Data : A fluorinated piperidine derivative with applications in peptide mimetics or CNS drug design. Safety data include hazard warnings (H315, H319, H335) .

Other Isoindolinone Derivatives

Compounds such as 3-(5-fluoropyrimidin-4-yl)-2-((R)-1-(4-methoxyphenyl)ethyl)-3-methylisoindolin-1-one () feature bulky substituents (e.g., pyrimidinyl, tetrahydro-2H-pyran-2-yl), which enhance steric hindrance and likely limit blood-brain barrier permeability compared to the simpler (R)-4-fluoro analog .

Comparative Analysis Table

Compound Name Structural Features Key Differences/Implications References
(R)-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride R-configuration, F at 4-position, piperidin-3-yl Reference compound; optimized stereochemistry and fluorine placement
(S)-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one S-configuration Discontinued; potential inferior activity or stability
(R)-6-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride F at 6-position Altered electronic properties; possible reduced target affinity
2-(Piperidin-4-yl-methyl)isoindolin-1-one hydrochloride Piperidin-4-yl-methyl substituent Modified spatial orientation; unconfirmed activity
(S)-5-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride F at 5-position, S-configuration Industrial-grade intermediate; limited pharmacological data
(3R,4S)-rel-3-Fluoro-4-piperidinol hydrochloride Fluorinated piperidinol (no isoindolinone core) Distinct applications in peptide/CNS drugs; notable safety hazards

Biological Activity

(R)-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride, with the chemical formula C13_{13}H16_{16}ClFN2_2O and CAS number 1786939-33-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following properties:

  • Molecular Weight : 270.73 g/mol
  • Physical State : Yellow solid
  • Solubility : Information on solubility is not provided in the available data but is critical for pharmacokinetic evaluations.

Pharmacological Effects

Research indicates that this compound may exhibit various pharmacological effects, such as:

  • Neuroprotective Properties : Similar compounds have shown neuroprotective effects, suggesting potential applications in neurodegenerative diseases.
  • Anticancer Activity : Isoindoline derivatives have been investigated for their anticancer properties, particularly through mechanisms involving apoptosis induction and cell cycle arrest.

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that related isoindoline compounds can modulate cellular pathways involved in apoptosis and cell proliferation. Specific assays measuring cell viability and apoptosis markers could provide insights into the activity of this compound.
  • In Vivo Studies : Animal models are essential for assessing the therapeutic potential and safety profile of this compound. Studies focusing on behavioral changes, neurochemical assessments, and histopathological evaluations would be beneficial.

Toxicological Profile

As per the safety data sheet, detailed toxicological information specific to this compound is limited. However, general safety measures indicate:

  • Irritation Potential : No significant irritant properties reported.
  • Acute Toxicity : Data on acute toxicity remains unavailable, emphasizing the need for further research to establish a comprehensive safety profile .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
Acetylcholinesterase InhibitionPotential modulation of neurotransmission
Neuroprotective EffectsSimilar compounds show promise in neuroprotection
Anticancer ActivityInduction of apoptosis and cell cycle arrest

Q & A

Basic Research Questions

Q. How can the purity and crystallinity of (R)-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride be validated post-synthesis?

  • Methodological Answer : X-Ray Powder Diffraction (XRPD) is the gold standard for confirming crystallinity. For example, distinct peaks at 2θ angles (e.g., 8.9°, 12.5°, 17.8°) and intensities (e.g., 100%, 65%, 45%) can verify the crystalline phase . High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity analysis, using a C18 column and gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid) .

Q. What synthetic routes are reported for this compound, and what are their critical reaction parameters?

  • Methodological Answer : A common route involves cyclization of a fluoro-substituted isoindolinone precursor with (R)-piperidin-3-yl derivatives under acidic conditions. For instance, heating with 1.0 M HCl at 50°C for 2.33 hours achieves a 52.7% yield . Alternative methods include catalyst-free three-component reactions in ethanol-acetic acid systems, which avoid side products but require longer reaction times (24–48 hours) .

Q. How is enantiomeric purity of the (R)-configured piperidine moiety confirmed?

  • Methodological Answer : Chiral HPLC using a Chiralpak® IA column (n-hexane/isopropanol, 90:10 v/v) resolves enantiomers. Nuclear Magnetic Resonance (NMR) with chiral shift reagents (e.g., Eu(hfc)₃) can also validate stereochemistry by inducing distinct splitting patterns in the piperidine proton signals .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to PARP enzymes?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) using PARP-1/2 crystal structures (PDB: 5DS3) identifies key interactions, such as hydrogen bonding between the fluoro-isoindolinone group and catalytic residues (e.g., Ser904). Free energy perturbation (FEP) calculations refine IC₅₀ predictions, aligning with experimental values (e.g., PARP-1 IC₅₀ = 3.8 nM) .

Q. What strategies resolve contradictions in polymorphic form stability under varying storage conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) combined with Differential Scanning Calorimetry (DSC) detect phase transitions. For metastable polymorphs, solvent-mediated recrystallization (e.g., using ethyl acetate/water mixtures) stabilizes the desired form .

Q. How are structure-activity relationships (SARs) explored for optimizing isoindolinone derivatives?

  • Methodological Answer : Systematic substitution at the piperidine nitrogen (e.g., methyl, benzyl) and isoindolinone fluorine position is tested via parallel synthesis. Biological assays (e.g., PARP inhibition in HeLa cells) quantify activity changes, with logP values (calculated via HPLC) correlating with membrane permeability .

Analytical and Experimental Design

Q. What advanced techniques detect trace impurities in this compound?

  • Methodological Answer : Liquid Chromatography-Mass Spectrometry (LC-MS) in MRM mode identifies impurities at 0.1% levels. For example, a common impurity is the (S)-enantiomer of the piperidine moiety, detected via chiral columns .

Q. How is in vivo efficacy evaluated in preclinical models?

  • Methodological Answer : Xenograft models (e.g., BRCA-mutated ovarian cancer in mice) administer the compound orally (10 mg/kg/day). Tumor volume reduction (≥50% vs. control) and plasma exposure (AUC₀–₂₄ = 5000 ng·h/mL) validate pharmacokinetic-pharmacodynamic (PK-PD) relationships .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.